N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide
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Overview
Description
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, imidazolidinone, and thioxoimidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with an isocyanate under controlled conditions.
Introduction of the thioxo group: This step involves the reaction of the imidazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent.
Attachment of the pyridine ring: The final step involves coupling the thioxoimidazolidinone intermediate with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5O3S |
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Molecular Weight |
321.36 g/mol |
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H15N5O3S/c1-2-17-12(21)9(6-10(14)19)18(13(17)22)16-11(20)8-4-3-5-15-7-8/h3-5,7,9H,2,6H2,1H3,(H2,14,19)(H,16,20) |
InChI Key |
DVIVKQGPXCHPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CN=CC=C2)CC(=O)N |
Origin of Product |
United States |
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